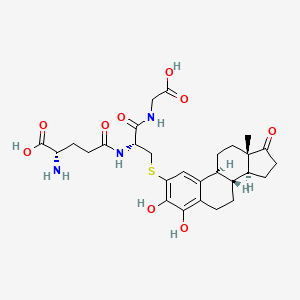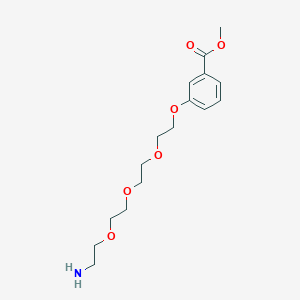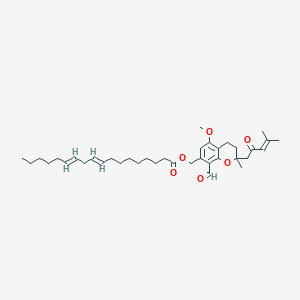
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring fused with a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde typically involves the reaction of cysteine with substituted benzonitriles. This method is notable for being metal- and catalyst-free, making it an environmentally friendly approach. The reaction yields range from 64% to 89%, and the structures of the synthesized compounds are confirmed using NMR spectral data analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal- and catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde involves its interaction with bacterial cell membranes, leading to disruption of fatty acid synthesis. This disruption inhibits bacterial growth and proliferation . The compound’s molecular targets include enzymes involved in fatty acid synthesis pathways, which are essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered heteroaromatic ring containing sulfur and nitrogen atoms.
Bisthiazole: Compounds containing two thiazole rings.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities not commonly observed in other thiazole derivatives. Its ability to disrupt fatty acid synthesis in bacteria sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2 |
InChI Key |
NINIAHXJBYQIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)

![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)



![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
